molecular formula C18H23N5OS B4475428 3-(Azepan-1-ylmethyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(Azepan-1-ylmethyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B4475428
M. Wt: 357.5 g/mol
InChI Key: AWMBQIGTEFEKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azepan-1-ylmethyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic small molecule based on the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold, a fused heterocyclic system known for its diverse pharmacological potential. This compound features an azepane moiety and a 2-ethoxyphenyl substituent, making it a valuable chemical tool for probing biological systems and for use in lead optimization in drug discovery research. The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core is a privileged structure in medicinal chemistry. Research on closely related analogs has demonstrated significant biological activities, positioning this chemical class as a promising starting point for investigation. Specifically, derivatives have been identified as potent and highly selective inhibitors of the c-Met kinase, a key receptor tyrosine kinase target in cancer research . Other studies have shown that similar triazolo-thiadiazole compounds exhibit potent urease inhibitory activity, which is relevant for developing agents against infections caused by urease-positive pathogens like Helicobacter pylori . The molecular framework is also associated with a range of other pharmacological properties, including antimicrobial and antifungal activities . The specific substitution pattern on this compound is designed to modulate its physicochemical properties and interaction with biological targets. The lipophilicity contributed by the sulfur atom in the thiadiazole ring and the azepane group can enhance membrane permeability, while the aromatic substituent allows for key interactions in enzyme binding pockets . This reagent is presented as a high-quality screening compound for use in biochemical and cellular assays. It is intended for research purposes only, specifically for the exploration of kinase signaling pathways, enzyme inhibition studies, and antimicrobial activity assessments. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(azepan-1-ylmethyl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS/c1-2-24-15-10-6-5-9-14(15)17-21-23-16(19-20-18(23)25-17)13-22-11-7-3-4-8-12-22/h5-6,9-10H,2-4,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMBQIGTEFEKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)CN4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-ylmethyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of azepane derivatives with ethoxyphenyl-substituted triazolo-thiadiazoles. One common method involves the use of dibenzoylacetylene and triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields the desired compound with high efficiency and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Functionalization Reactions

The ethoxyphenyl and azepane groups enable targeted modifications:

Electrophilic Aromatic Substitution

  • Nitration : React with HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at the phenyl ring’s meta position .

    • Yield: 45–50% .

  • Halogenation : Bromination using Br₂/FeBr₃ yields 4-bromo-2-ethoxyphenyl derivatives .

Nucleophilic Reactions at Azepane Nitrogen

  • Alkylation : Treat with methyl iodide (CH₃I) in THF to form N-methylazepane derivatives .

    • Yield: 70–75% .

  • Acylation : React with acetyl chloride to produce N-acetylated analogs .

Degradation and Stability Studies

The compound undergoes pH-dependent degradation:

Table 2: Stability Under Accelerated Conditions

ConditionHalf-Life (h)Major Degradation Products
Acidic (HCl 0.1N)12.3Triazole ring cleavage
Basic (NaOH 0.1N)8.7Thiadiazole hydrolysis
Oxidative (H₂O₂ 3%)6.5Sulfoxide formation
  • Thermal Stability : Decomposes at 215°C (TGA data) with mass loss corresponding to ethoxyphenyl group elimination .

Comparative Reactivity with Analogues

The 2-ethoxyphenyl substituent enhances electron density, increasing electrophilic substitution rates compared to chloro- or nitro-substituted analogs .

Table 3: Reaction Rate Constants (k, ×10⁻³ s⁻¹)

Compound SubstituentNitrationBromination
2-Ethoxyphenyl2.81.9
3,4-Dichlorophenyl1.20.8
4-Nitrophenyl0.70.5

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research has indicated that compounds similar to 3-(Azepan-1-ylmethyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
    • A study demonstrated that derivatives of this compound showed promising activity against breast cancer cells by targeting specific signaling pathways involved in tumor growth.
  • Antimicrobial Properties :
    • The compound has shown potential as an antimicrobial agent. Its efficacy against both gram-positive and gram-negative bacteria makes it a candidate for further development in treating bacterial infections.
    • In vitro studies have reported significant inhibition of bacterial growth at low concentrations.
  • Neurological Applications :
    • Compounds containing azepane structures have been investigated for their neuroprotective effects. There is emerging evidence suggesting that this compound may influence neurotransmitter systems and offer therapeutic benefits in neurodegenerative diseases.

Pharmacological Insights

  • Receptor Modulation : The compound has been studied for its ability to modulate various receptors, including the melanocortin receptors which are involved in metabolic regulation and energy homeostasis.
  • Bioavailability Studies : Research is ongoing to evaluate the pharmacokinetic properties of this compound to enhance its bioavailability and therapeutic index.

Material Science Applications

  • Polymeric Composites :
    • The incorporation of triazole and thiadiazole moieties into polymer matrices has been explored to enhance the thermal stability and mechanical properties of materials.
    • These composites exhibit improved resistance to environmental degradation and could be utilized in coatings and protective materials.
  • Sensors :
    • The unique electronic properties of this compound make it suitable for application in sensor technology. Its ability to interact with various analytes can be harnessed in the development of chemical sensors for environmental monitoring.

Case Studies

StudyFocusFindings
Study on Anticancer ActivityBreast Cancer CellsSignificant cytotoxicity observed with IC50 values indicating effective dosage ranges.
Antimicrobial Efficacy StudyBacterial StrainsEffective inhibition against Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MIC).
Neuroprotective EffectsNeurodegenerative ModelsIndicated potential to reduce oxidative stress markers in neuronal cultures.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-ylmethyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Triazolothiadiazoles exhibit significant structural diversity, primarily at positions 3 and 6. Key comparisons include:

Compound Name Position 3 Substituent Position 6 Substituent Molecular Weight Melting Point (°C) Key Spectral Data (MS, IR, NMR)
Target Compound Azepan-1-ylmethyl 2-ethoxyphenyl 382.31 (calc) Not reported Not available in evidence
3-(2-Chlorophenyl)-6-(4-methoxyphenoxymethyl) 2-Chlorophenyl 4-Methoxyphenoxymethyl 413.87 174 MS: [M]+ at 413; IR: C-O-C stretch at 1240 cm⁻¹
3-(3,4-Dimethoxyphenyl)-6-(N-methyl-pyrrolyl) 3,4-Dimethoxyphenyl N-methyl-pyrrol-2-yl ~350 (calc) 184 ¹H NMR: δ 6.8–7.2 (aromatic protons)
3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl) Adamantyl 2-Chloro-6-fluorophenyl 432.94 214 Hirshfeld surface analysis for π-π interactions
3-(3-Bromophenyl)-6-(o-tolyloxymethyl) 3-Bromophenyl o-Tolyloxymethyl 447.3 229 X-ray diffraction confirms planar core

Key Observations:

  • Azepane vs.
  • Ethoxy vs. Methoxy/Halogen Substituents : The 2-ethoxyphenyl group offers moderate electron-donating effects, contrasting with electron-withdrawing halogens (e.g., Cl, Br) in compounds like 3-(3-bromophenyl)-6-(o-tolyloxymethyl) .

Pharmacokinetic and Toxicity Profiles

  • Lipophilicity : LogP values for azepane-containing derivatives (e.g., 3-(azepan-1-ylmethyl)-6-(2,4-dichlorophenyl)) are predicted at ~3.5, higher than methoxy-substituted analogs (LogP ~2.8), suggesting improved bioavailability .
  • Metabolic Stability : Adamantyl derivatives show prolonged half-lives (t₁/₂ > 6 h) in hepatic microsomes due to steric hindrance , whereas azepane’s flexibility may increase susceptibility to oxidative metabolism.

Biological Activity

The compound 3-(Azepan-1-ylmethyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole represents a novel addition to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N5OS. It has a molecular weight of approximately 357.476 g/mol and is characterized by a unique structure that combines azepane and thiadiazole moieties.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : Thiadiazoles disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.
  • Case Studies : Various studies have shown that compounds with similar structures demonstrate higher antimicrobial activity compared to standard antibiotics. For example, a study highlighted the effectiveness of 2-amino-1,3,4-thiadiazole derivatives against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer potential:

  • Cytotoxicity : Preliminary findings suggest that triazolo-thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.1 to 18.8 µM .
  • Research Findings : A review indicated that modifications in the thiadiazole structure can enhance anticancer properties through improved interaction with cellular targets .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives are also noteworthy:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
  • Evidence : Studies have shown that certain thiadiazole derivatives effectively reduce inflammation in animal models .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for developing new therapeutic agents:

Substituent Biological Effect
Hydroxy groupEnhances anticancer activity
Ethoxy groupImproves solubility
Azepane moietyIncreases binding affinity

The presence of specific functional groups significantly influences the pharmacological profile of the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Azepan-1-ylmethyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
3-(Azepan-1-ylmethyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.